Diethylamine Salicylate: A Comprehensive Technical Guide on Physicochemical Properties and Solubility
Diethylamine Salicylate: A Comprehensive Technical Guide on Physicochemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the core physicochemical properties and solubility characteristics of diethylamine (B46881) salicylate (B1505791). An active pharmaceutical ingredient (API) utilized for its analgesic and anti-inflammatory properties, a thorough understanding of its physical and chemical attributes is paramount for formulation development, quality control, and pharmacological assessment. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and presents visual representations of its mechanism of action and experimental workflows to support research and development activities.
Physicochemical Properties
Diethylamine salicylate is an organic salt formed from the acid-base reaction between salicylic (B10762653) acid and diethylamine.[1] It typically presents as a white to off-white crystalline powder.[2][3] A comprehensive summary of its key physicochemical properties is presented in Table 1. It is important to note that there are some discrepancies in the reported values for melting point across different sources, which may be attributable to variations in purity or experimental conditions.
Table 1: Physicochemical Properties of Diethylamine Salicylate
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₇NO₃ | [3][4][5] |
| Molecular Weight | 211.26 g/mol | [3][4][5] |
| Appearance | White to off-white crystalline powder | [2][3] |
| Melting Point | 92-96°C | [2] |
| 99-102°C | [5] | |
| 120-125°C | [3] | |
| >75°C | [1] | |
| Boiling Point | 336.3°C at 760 mmHg | [5] |
| Density | 1.18 g/cm³ | [2] |
| LogP | 2.09710 | [5] |
| pKa | Data not available |
Solubility Profile
The solubility of diethylamine salicylate is a critical parameter for its formulation, particularly in topical preparations where it is commonly used. There is conflicting information in the public domain regarding its precise solubility in water, with descriptions ranging from "highly soluble" to "slightly soluble"[2] or having "limited solubility". One source provides a quantitative measure of its high solubility in water.[6] The qualitative solubility in various organic solvents has also been reported.
Table 2: Solubility of Diethylamine Salicylate
| Solvent | Solubility | Source(s) |
| Water | Highly soluble (3 parts in 1 part of water) | |
| Freely soluble | [3] | |
| Slightly soluble / Limited solubility | [2] | |
| Ethanol | Soluble | [2][3] |
| Methanol | Sparingly soluble / Slightly soluble | [3][7] |
| Acetone | Soluble | [2] |
| Chloroform | Slightly soluble | [7] |
| Lipids | Less soluble (1 part in 100 parts of lipids) | [6] |
Mechanism of Action: Cyclooxygenase (COX) Inhibition
The therapeutic effects of diethylamine salicylate as an analgesic and anti-inflammatory agent are attributed to the salicylate moiety.[8] Salicylates function by inhibiting the activity of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[8] Prostaglandins are lipid compounds that mediate inflammation and pain.[8] By reducing prostaglandin (B15479496) production, diethylamine salicylate helps to alleviate pain and inflammation in the targeted area.[8] The diethylamine component is suggested to enhance the percutaneous absorption of the salicylate.[8]
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physicochemical properties of diethylamine salicylate. These protocols are based on standard laboratory practices and can be adapted to specific equipment and regulatory requirements.
Synthesis of Diethylamine Salicylate via Direct Neutralization
This protocol describes a common method for synthesizing diethylamine salicylate.
Methodology:
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Reaction Setup: In a suitable reaction vessel, dissolve salicylic acid in an aqueous solution of diethylamine.
-
Heating: The mixture is then agitated and heated to approximately 60°C for about 20 minutes in a closed vessel.
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Concentration: The resulting reaction product is concentrated by heating in an open-air environment to evaporate excess water.
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Crystallization: The concentrated solution is allowed to cool, promoting the crystallization of diethylamine salicylate.
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Purification: The crystals are collected and purified by recrystallization from a suitable solvent, such as water or alcohol, to yield the final product.
Determination of Melting Point
This protocol outlines a standard method for determining the melting range of a crystalline solid like diethylamine salicylate.
Methodology:
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Sample Preparation: A small amount of the crystalline diethylamine salicylate is finely powdered and packed into a capillary tube.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate.
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Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded. This range is the melting point of the substance. For an initial determination, a rapid heating rate can be used to find an approximate melting point, followed by a slower, more precise measurement.
Determination of Solubility
This protocol provides a general procedure for determining the solubility of a compound like diethylamine salicylate in a given solvent.
Methodology:
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Preparation of Saturated Solution: An excess amount of diethylamine salicylate is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached and the solution is saturated.
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Separation: The undissolved solid is separated from the solution by filtration or centrifugation.
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Analysis: The concentration of diethylamine salicylate in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. The solubility is then expressed as mass of solute per volume or mass of solvent (e.g., g/100 mL).
Conclusion
This technical guide has consolidated the available data on the physicochemical properties and solubility of diethylamine salicylate. While core properties such as molecular formula and weight are well-established, variations in reported melting points and qualitative solubility descriptions highlight the need for standardized analytical testing to establish definitive specifications. The provided experimental protocols offer a framework for such characterization. The elucidation of its mechanism of action as a COX inhibitor provides a basis for its pharmacological application. This comprehensive overview serves as a valuable resource for professionals engaged in the research and development of formulations containing diethylamine salicylate.
References
- 1. DIETHYLAMINE SALICYLATE | 4419-92-5 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. jigspharma.com [jigspharma.com]
- 4. Diethylamine salicylate | C11H17NO3 | CID 9837223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DIETHYLAMINE SALICYLATE | CAS#:4419-92-5 | Chemsrc [chemsrc.com]
- 6. US2596674A - Amine salicylate ointment - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
- 8. What is the mechanism of Diethylamine Salicylate? [synapse.patsnap.com]
